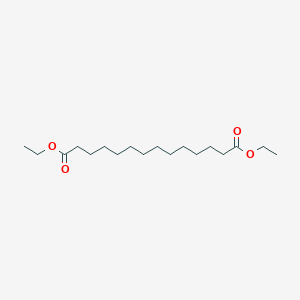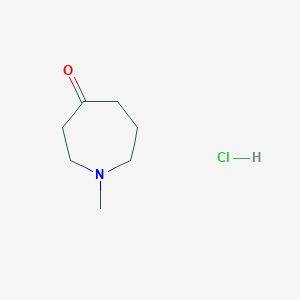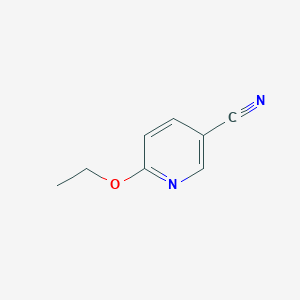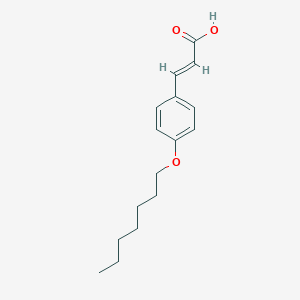![molecular formula C10H18O2 B025985 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 106034-28-0](/img/structure/B25985.png)
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, commonly known as TDN, is a cyclic ether compound that is found in various wines and grapes. It is responsible for the unique aroma and flavor of certain wines, particularly those made from Riesling grapes. TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry.
Wirkmechanismus
The mechanism of action of TDN is not fully understood. It is believed to interact with olfactory receptors in the nose, resulting in the perception of a unique aroma and flavor.
Biochemische Und Physiologische Effekte
TDN has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties and may have potential health benefits. TDN has also been shown to have antimicrobial properties, making it a potential natural preservative in the food and beverage industry.
Vorteile Und Einschränkungen Für Laborexperimente
TDN has several advantages and limitations for lab experiments. Its unique aroma and flavor make it an ideal compound for sensory analysis studies. However, its strong odor can make it difficult to work with in the lab. TDN is also a relatively expensive compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for TDN research. One area of interest is the development of new food and beverage products that incorporate TDN as a flavoring agent. Another area of interest is the potential health benefits of TDN, particularly its antioxidant properties. Further research is needed to fully understand the mechanism of action of TDN and its potential applications in various industries.
Synthesemethoden
TDN can be synthesized through several methods, including acid-catalyzed cyclization of geranylacetone, oxidative cleavage of carotenoids, and acid-catalyzed dehydration of terpenoid alcohols. The most commonly used method for TDN synthesis is acid-catalyzed cyclization of geranylacetone, which involves heating geranylacetone with a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry. It is used as a flavoring agent in wines, particularly those made from Riesling grapes. TDN has also been studied for its potential use in the development of new food and beverage products.
Eigenschaften
IUPAC Name |
2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAFJMINFJAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)OC(C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

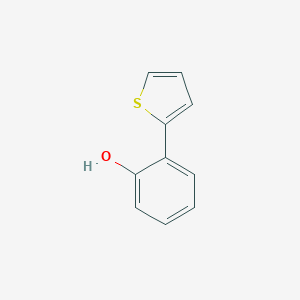
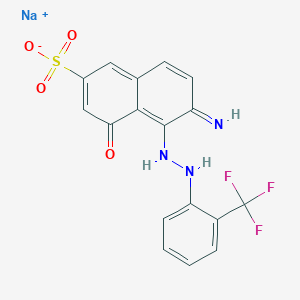
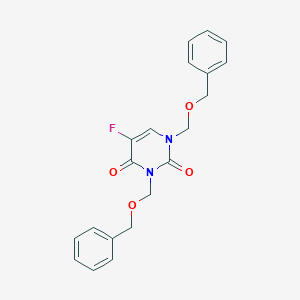
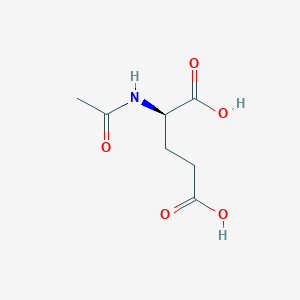
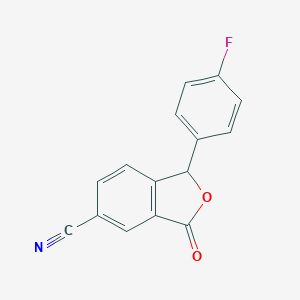
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)



![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
